molecular formula C14H10O5 B14003991 2-(3-Carboxyphenoxy)benzoic acid CAS No. 74302-25-3

2-(3-Carboxyphenoxy)benzoic acid

Cat. No.: B14003991
CAS No.: 74302-25-3
M. Wt: 258.23 g/mol
InChI Key: JFKBSTBGBNNSMV-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H10O5 It is a derivative of benzoic acid, characterized by the presence of a carboxyphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Carboxyphenoxy)benzoic acid can be synthesized through several methods. One common approach involves the hydrothermal reaction of manganese chloride tetrahydrate (MnCl2·4H2O), this compound, 2,2’-bipyridine, sodium hydroxide, and distilled water. The reaction is carried out in a sealed Teflon-lined stainless steel vessel at 160°C for 96 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the hydrothermal synthesis method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro, sulfonic, or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Carboxyphenoxy)benzoic acid is unique due to its specific positioning of the carboxyphenoxy group, which influences its coordination behavior and reactivity. This positioning allows for the formation of diverse coordination polymers with distinct structural and functional properties .

Properties

CAS No.

74302-25-3

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

2-(3-carboxyphenoxy)benzoic acid

InChI

InChI=1S/C14H10O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

JFKBSTBGBNNSMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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